2,5-dichloro-N-(diphenylmethyl)benzamide
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Overview
Description
2,5-dichloro-N-(diphenylmethyl)benzamide is an organic compound belonging to the class of benzanilides It is characterized by the presence of two chlorine atoms attached to the benzene ring and a diphenylmethyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(diphenylmethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with diphenylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,5-dichlorobenzoyl chloride+diphenylmethylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification methods to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(diphenylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Scientific Research Applications
2,5-dichloro-N-(diphenylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(diphenylmethyl)benzamide
- 2,5-dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
2,5-dichloro-N-(diphenylmethyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the diphenylmethyl group. This structural uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
329930-91-8 |
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Molecular Formula |
C20H15Cl2NO |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-benzhydryl-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H15Cl2NO/c21-16-11-12-18(22)17(13-16)20(24)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
InChI Key |
OKSQPSQTHBHYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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